Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate
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Overview
Description
The compound “Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate” is likely a complex organic molecule. It contains several functional groups including a benzoyloxy group, a bromo group, a formyl group, a methyl group, and a carboxylate group. These functional groups suggest that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzofuran ring suggests that the compound may have aromatic properties. The bromo, formyl, and carboxylate groups are likely to be attached to this ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be replaced by other groups in a substitution reaction. The carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate group and the nonpolar benzofuran ring .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of [1,2,3]selenadiazolo[4,5-e]benzofuran, [1,2,3]thiadiazolo[4,5-e]benzofuran, and 2-benzofuranyl-1,3,4-oxadiazole derivatives. These processes involve reactions with different reagents such as hydrazine hydrate, aldehydes, and bromine in specific conditions (Shekarchi et al., 2003).
Formation of Benzofuran Derivatives
This compound is instrumental in forming benzofuran derivatives. In one study, bromination with N-bromosuccinimide and subsequent reactions led to the creation of derivatives like [4-(chloromethyl)furyl]methyl-phosphonates and 4-Acetoxymethyl- derivatives (Pevzner, 2003).
Synthesis of Triazoloquinoline Compounds
In the field of organic chemistry, it is used for synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a precursor in the formation of triazoloquinoline compounds (Pokhodylo & Obushak, 2019).
Biomimetic Synthesis Applications
It is also used in biomimetic synthesis processes. One study highlights its use in the high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a significant step in the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Crystal Structure Analysis
In crystallography, this compound aids in understanding the crystal structures of complex molecules. For example, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate's crystal structure was facilitated by this compound (Yeong et al., 2018).
Antimicrobial Screening
It has applications in the synthesis of biologically important molecules like benzofuran aryl ureas and carbamates, which are subsequently screened for antimicrobial activities (Kumari et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds are often involved in the suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biologically active compounds .
Mode of Action
It is known that compounds of similar structure are often used in the suzuki–miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound , having a bromo group, could potentially act as a halide in such reactions .
Biochemical Pathways
Compounds of similar structure are known to be involved in the suzuki–miyaura cross-coupling reactions . This reaction is a key step in the synthesis of many biologically active compounds, affecting various biochemical pathways depending on the specific compounds being synthesized .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that the suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, are key steps in the synthesis of many biologically active compounds . The effects of these compounds can vary widely depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of chemical reactions . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-benzoyloxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO6/c1-3-25-20(24)15-14(10-22)26-18-11(2)9-13(17(21)16(15)18)27-19(23)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTGLZCGRUUEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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